6-benzyl-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-Benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors could be considered to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-Benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Uniqueness
6-Benzyl-2-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a multi-target inhibitor makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-benzyl-2-(4-methoxyphenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(12-14-6-4-3-5-7-14)19(25)24-20(21-13)22-18(23-24)15-8-10-16(26-2)11-9-15/h3-11H,12H2,1-2H3,(H,21,22,23) |
InChI Key |
ZVROFUDENGUKHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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